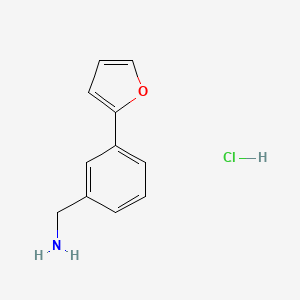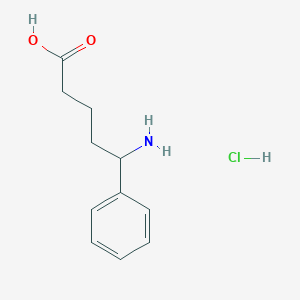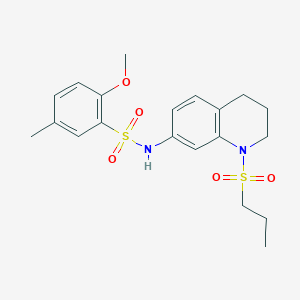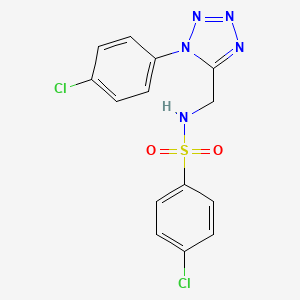![molecular formula C21H18N4O3S B2957843 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2191404-84-7](/img/structure/B2957843.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
The 1,3,4-thiadiazole was discovered by Emil Fischer in 1882 and has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts . Due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural exploration of novel bioactive heterocycles, including those similar to the specified compound, have been reported, with emphasis on their antiproliferative activities and molecular structures. These compounds often undergo thorough characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm their structures. The molecular structures are typically stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecules. Hirshfeld surface analysis and 3D molecular surface contours have been employed to analyze intermolecular interactions present in the solid state of the crystal, providing insights into the potential bioactive properties of these compounds (Benaka Prasad et al., 2018).
Anticancer and Antitumor Activity
Some studies focus on the synthesis of compounds with potential anticancer activity, demonstrating inhibitory effects on the growth of a wide range of cancer cell lines. These include leukemia, non-small lung cancer, and renal cancer, suggesting the therapeutic potential of these molecules in cancer treatment (Bhole & Bhusari, 2011).
Antimicrobial Activity
Research into novel pyridine derivatives, including structures similar to the queried compound, has revealed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Theoretical Calculations and Docking Studies
Theoretical calculations, including density functional theory (DFT), have been applied to optimize structural coordinates and evaluate the electronic parameters of similar molecules. These studies help in understanding the thermodynamic stability, reactivity, and antibacterial activity of the compounds through molecular docking studies, providing a basis for their potential as antibacterial agents (Shahana & Yardily, 2020).
Anticonvulsant and Sodium Channel Blocking Activity
Compounds structurally related to the queried molecule have been synthesized and evaluated for their anticonvulsant activities, showing potential as sodium channel blockers. These findings suggest that such compounds could serve as leads for the development of new anticonvulsant agents (Malik & Khan, 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of ongoing research and its specific targets are yet to be identified .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more information about these effects will become available.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Orientations Futures
Propriétés
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(25-10-8-16(9-11-25)27-21-23-22-13-29-21)15-6-7-18-17(12-15)19(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHDSYWVPIWETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)
![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)






![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
